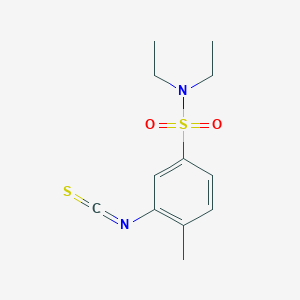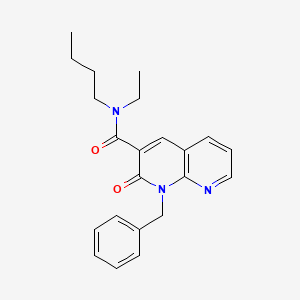
N,N-diethyl-3-isothiocyanato-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Solvent-Free Synthesis of Triazines
Sulfonamides have been utilized as efficient catalysts for the one-pot synthesis of triazines, demonstrating their role in facilitating chemical reactions under solvent-free conditions. This application showcases the use of sulfonamide derivatives in organic synthesis, contributing to the development of more sustainable and environmentally friendly chemical processes (Ghorbani‐Vaghei et al., 2015).
Spectroscopic Investigation and Electronic Properties
A study on sulfonamides derivatives, including spectroscopic analysis and quantum chemical calculations, provided insights into their molecular and electronic structures. Such investigations are crucial for understanding the chemical behavior of these compounds, which can be applied in material science and drug design (Mahmood, Akram, & Lima, 2016).
Antimicrobial and Antiproliferative Agents
Sulfonamide derivatives have been synthesized and screened for their antimicrobial and antiproliferative activities. This application highlights the potential of sulfonamide compounds in medicinal chemistry, particularly in developing new therapeutic agents (Abd El-Gilil, 2019).
Carbonic Anhydrase Inhibitors
Halogenated sulfonamides have been investigated for their inhibitory effects on carbonic anhydrase isozymes, particularly those associated with tumors. This research has implications for the development of anticancer drugs, demonstrating the role of sulfonamide derivatives in targeting specific enzymes relevant to disease pathologies (Ilies et al., 2003).
Functionalized Poly(arylene ether)s
The study on the utilization of N,N-diethyl-3,5-difluorobenzene sulfonamide for the preparation of poly(arylene ether)s carrying a pendant diethyl sulfonamide group showcases the application of sulfonamide derivatives in polymer science. These materials have potential uses in various industries, including electronics and coatings (Selhorst & Fossum, 2013).
properties
IUPAC Name |
N,N-diethyl-3-isothiocyanato-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-4-14(5-2)18(15,16)11-7-6-10(3)12(8-11)13-9-17/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVGKZWHXZOCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2823517.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)


![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2823528.png)
![6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2823529.png)
![5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2823530.png)
![3-(3,5-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823532.png)
![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)


